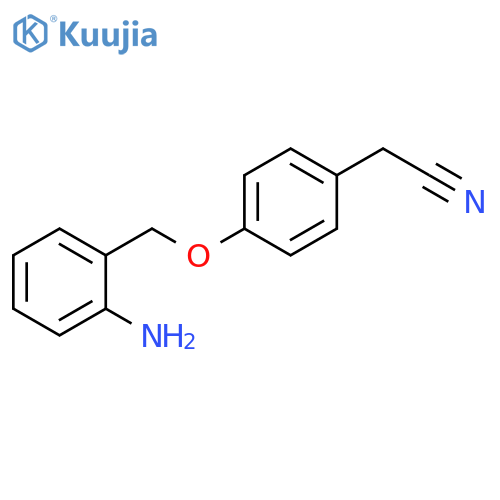Cas no 1016525-01-1 (2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile)

2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile
- Benzeneacetonitrile, 4-[(2-aminophenyl)methoxy]-
- 2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile
-
- インチ: 1S/C15H14N2O/c16-10-9-12-5-7-14(8-6-12)18-11-13-3-1-2-4-15(13)17/h1-8H,9,11,17H2
- InChIKey: KMSJZURABXHAFH-UHFFFAOYSA-N
- ほほえんだ: C1(CC#N)=CC=C(OCC2=CC=CC=C2N)C=C1
計算された属性
- せいみつぶんしりょう: 238.110613g/mol
- どういたいしつりょう: 238.110613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- ぶんしりょう: 238.28g/mol
- トポロジー分子極性表面積: 59Ų
2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-43501-0.5g |
2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile |
1016525-01-1 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01094020-5g |
2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile |
1016525-01-1 | 95% | 5g |
¥5340.0 | 2024-04-19 | |
| Enamine | EN300-43501-1.0g |
2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile |
1016525-01-1 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Aaron | AR019VR1-50mg |
2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile |
1016525-01-1 | 95% | 50mg |
$98.00 | 2025-02-08 | |
| Aaron | AR019VR1-5g |
2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile |
1016525-01-1 | 95% | 5g |
$1274.00 | 2025-02-08 | |
| 1PlusChem | 1P019VIP-1g |
2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile |
1016525-01-1 | 95% | 1g |
$444.00 | 2025-03-04 | |
| 1PlusChem | 1P019VIP-5g |
2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile |
1016525-01-1 | 95% | 5g |
$1178.00 | 2025-03-04 | |
| Aaron | AR019VR1-250mg |
2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile |
1016525-01-1 | 95% | 250mg |
$185.00 | 2025-02-08 | |
| Aaron | AR019VR1-2.5g |
2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile |
1016525-01-1 | 95% | 2.5g |
$870.00 | 2025-02-08 | |
| 1PlusChem | 1P019VIP-2.5g |
2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile |
1016525-01-1 | 95% | 2.5g |
$815.00 | 2025-03-04 |
2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile 関連文献
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrileに関する追加情報
2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile: A Comprehensive Overview
2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile (CAS No. 1016525-01-1) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a methoxyphenyl group attached to an acetonitrile moiety, with a 2-aminophenyl substituent, creating a complex yet intriguing structure that offers diverse functional groups for further modification and exploration.
The synthesis of 2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity, making this compound more accessible for large-scale applications.
In terms of pharmacological applications, 2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile has shown promise as a lead compound in the development of new drugs targeting various diseases. Studies have demonstrated its potential as an anticancer agent, where it exhibits selective cytotoxicity against cancer cells without significantly affecting normal cells. This property is attributed to its ability to inhibit key enzymes involved in cell proliferation and apoptosis regulation.
Moreover, the compound has been investigated for its antimicrobial properties, particularly against gram-positive bacteria. Research indicates that it disrupts bacterial cell membranes and inhibits essential metabolic pathways, making it a potential candidate for developing novel antibiotics. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to optimize its bioavailability and reduce potential side effects.
Beyond medicinal chemistry, 2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile has found applications in materials science. Its ability to form self-assembled monolayers on various surfaces makes it a valuable component in the fabrication of advanced coatings and sensors. Recent studies have highlighted its role in enhancing the sensitivity of biosensors used for detecting environmental pollutants, such as heavy metals and organic toxins.
The structural versatility of 2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile also lends itself to applications in polymer chemistry. By incorporating this compound into polymer networks, researchers have developed materials with improved mechanical properties and thermal stability. These materials are being explored for use in high-performance composites and lightweight structural components.
From an environmental standpoint, the synthesis and application of 2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile are being carefully evaluated to ensure sustainability. Green chemistry principles are being integrated into its production processes, including the use of renewable feedstocks and energy-efficient reaction conditions. These efforts aim to minimize the ecological footprint associated with its manufacture while maximizing its benefits across various industries.
In conclusion, 2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile (CAS No. 1016525-01-1) stands out as a multifaceted compound with diverse applications spanning medicine, materials science, and environmental technology. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in driving innovation across these fields. As research continues to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.
1016525-01-1 (2-{4-(2-Aminophenyl)methoxyphenyl}acetonitrile) 関連製品
- 1256346-38-9(Pyrazole-4-boronic Acid Hydrochloride)
- 1073353-50-0(5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2172124-52-4(6-chloro-2-pentylquinazoline-4-carboxylic acid)
- 117713-57-2(1,3-Di((113C)methyl)benzene)
- 2034603-86-4(1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione)
- 91013-40-0(2-AMINO-3-(2-HYDROXY-5-METHOXYPHENYL)PROPANOIC ACID)
- 1217247-19-2((E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen)
- 1806531-36-1(Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate)
- 1219827-73-2(1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide)
- 1804640-00-3(2-Bromo-6-cyano-3-(difluoromethyl)pyridine-5-carboxylic acid)




